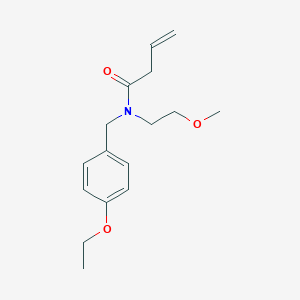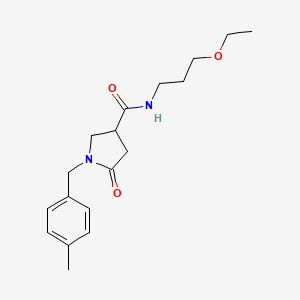![molecular formula C16H20N2O2 B5902017 3-(2-methyl-1H-indol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]propanamide](/img/structure/B5902017.png)
3-(2-methyl-1H-indol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methyl-1H-indol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]propanamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound is a potent inhibitor of certain enzymes and receptors, which makes it a promising candidate for the development of new therapeutics.
Mécanisme D'action
The mechanism of action of 3-(2-methyl-1H-indol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]propanamide involves the inhibition of certain enzymes and receptors. Specifically, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in various cellular processes. Additionally, this compound has been shown to modulate certain neurotransmitter systems, which can have a significant impact on brain function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-methyl-1H-indol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]propanamide are complex and multifaceted. This compound has been shown to modulate various cellular processes, including cell proliferation, apoptosis, and differentiation. Additionally, this compound has been shown to modulate certain neurotransmitter systems, which can have a significant impact on brain function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(2-methyl-1H-indol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]propanamide in lab experiments include its potent inhibitory activity and its potential applications in various fields. However, there are also some limitations to using this compound, including its relatively complex synthesis method and its potential toxicity.
Orientations Futures
There are many potential future directions for research on 3-(2-methyl-1H-indol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]propanamide. One potential direction is the development of new therapeutics based on this compound. Another potential direction is the study of the compound's effects on various cellular processes and neurotransmitter systems. Additionally, further research is needed to fully understand the compound's mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 3-(2-methyl-1H-indol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]propanamide involves several steps, starting with the reaction of 2-methylindole with a suitable aldehyde to form an imine intermediate. This intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine. The amine is then coupled with a suitable acid derivative to form the final product.
Applications De Recherche Scientifique
3-(2-methyl-1H-indol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]propanamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been shown to inhibit certain enzymes and receptors that are involved in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In drug discovery, this compound has been used as a lead compound for the development of new therapeutics. In neuroscience, this compound has been shown to modulate certain neurotransmitter systems, which makes it a promising candidate for the treatment of neurological disorders.
Propriétés
IUPAC Name |
3-(2-methylindol-1-yl)-N-[(3R)-oxolan-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12-10-13-4-2-3-5-15(13)18(12)8-6-16(19)17-14-7-9-20-11-14/h2-5,10,14H,6-9,11H2,1H3,(H,17,19)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJLMXMCYFTAET-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCC(=O)NC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=CC=CC=C2N1CCC(=O)N[C@@H]3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-(3-{[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]amino}-3-oxopropyl)benzamide](/img/structure/B5901936.png)
![1-{[(1R,9aR)-1-hydroxyoctahydro-2H-quinolizin-1-yl]methyl}piperidine-4-carboxamide](/img/structure/B5901940.png)
![N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-oxo-2-(2-thienyl)acetamide](/img/structure/B5901947.png)
![1-(5-ethyl-1,2,4-oxadiazol-3-yl)-N-methyl-N-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}methanamine](/img/structure/B5901950.png)
![N-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5901957.png)
![N-[2-(4-ethylphenyl)ethyl]-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5901962.png)

![2-{3-[(4-benzoylpiperazin-1-yl)methyl]phenoxy}ethanol](/img/structure/B5901979.png)
![N-[1-(3-pyridinylmethyl)-4-piperidinyl]-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-pyrimidinamine bis(trifluoroacetate)](/img/structure/B5901988.png)

![(1R,9aR)-1-({[(1S)-1-(3-methylpyridin-2-yl)ethyl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5902003.png)
![N-[(3-isobutylisoxazol-5-yl)methyl]-N'-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)urea](/img/structure/B5902006.png)

![N-isopropyl-2-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-benzimidazole-5-carboxamide](/img/structure/B5902024.png)